3-(3-Aminophenoxy)propanamide

Übersicht

Beschreibung

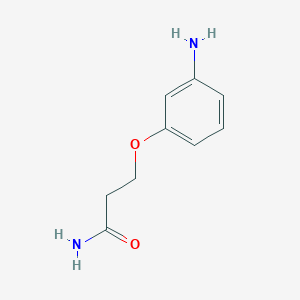

3-(3-Aminophenoxy)propanamide is an organic compound with the molecular formula C(9)H({12})N(_2)O(_2) It is characterized by an aminophenoxy group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenoxy)propanamide typically involves the reaction of 3-aminophenol with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminophenol+3-chloropropanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide or phenoxy positions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Various substituted amides and ethers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 180.20 g/mol

- IUPAC Name : 3-(3-aminophenoxy)propanamide

- Canonical SMILES : C1=CC(=CC(=C1)OCCC(=O)N)N

The compound features an aminophenoxy group linked to a propanamide backbone, which contributes to its reactivity and biological activity.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is used in:

- Synthesis of Derivatives : The compound can undergo various reactions such as oxidation, reduction, and substitution to yield different chemical derivatives.

- Material Science : Utilized in the development of specialty chemicals and polymers due to its unique structural properties.

Biology

In biological research, this compound has been investigated for its potential roles:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes by binding to their active sites, thus modulating metabolic pathways.

- Ligand in Biochemical Assays : Its ability to interact with biological targets makes it useful in various assays for drug discovery.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through modulation of specific pathways.

- Anticancer Activity : Preliminary studies show that it can inhibit the growth of cancer cell lines, indicating potential use in cancer therapy.

In Vitro Studies

- A study demonstrated that treatment with this compound led to significant alterations in metabolic enzyme activities in various cell lines.

- Another investigation highlighted its role in inhibiting the growth of A549 lung cancer cells, suggesting a pathway for further therapeutic development.

In Vivo Studies

- Animal model experiments indicated that lower doses enhanced immune responses without toxicity; however, higher doses resulted in adverse effects such as liver damage.

- Pharmacokinetic studies revealed variable absorption rates and half-lives depending on the administration route.

| Property | Details |

|---|---|

| Enzyme Inhibition | Yes |

| Anticancer Activity | Significant against cancer cell lines |

| Anti-inflammatory Effects | Potentially reduces inflammation |

| Toxicity Profile | Cytotoxic at high concentrations |

Wirkmechanismus

The mechanism by which 3-(3-Aminophenoxy)propanamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways involved can vary based on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

3-(4-Aminophenoxy)propanamide: Similar structure but with the amino group in the para position.

3-(2-Aminophenoxy)propanamide: Amino group in the ortho position.

3-(3-Methoxyphenoxy)propanamide: Methoxy group instead of an amino group.

Uniqueness: 3-(3-Aminophenoxy)propanamide is unique due to the position of the amino group on the phenoxy ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its ortho and para counterparts.

Biologische Aktivität

3-(3-Aminophenoxy)propanamide is a compound of interest in biochemical research due to its potential interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a distinct chemical structure characterized by an amino group attached to a phenol ring, linked to a propanamide moiety. This structure enables it to participate in various biochemical reactions, influencing cellular processes.

The biological activity of this compound primarily involves its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial in modulating metabolic pathways and cellular signaling.

- Receptor Modulation : It may also act on various receptors, influencing signal transduction pathways that affect gene expression and cellular responses.

Biological Activity Overview

The biological effects of this compound can be categorized into several key areas:

- Cellular Effects : The compound has been shown to modulate cell signaling pathways, affecting processes such as apoptosis, proliferation, and differentiation.

- Metabolic Pathways : Research indicates that it interacts with enzymes involved in amino acid metabolism, potentially enhancing or inhibiting metabolic flux depending on the dosage and context.

- Toxicological Profile : At higher concentrations, this compound may exhibit cytotoxic effects, leading to organ damage or apoptosis in various cell types.

Case Studies and Experimental Data

-

In Vitro Studies :

- In laboratory settings, this compound demonstrated significant effects on cell lines. For instance, studies reported alterations in metabolic enzyme activities when treated with varying concentrations of the compound.

- A notable study highlighted its role in inhibiting the growth of cancer cell lines, suggesting potential applications in cancer therapy.

-

In Vivo Studies :

- Animal model experiments revealed that lower doses of the compound could enhance immune responses without causing toxicity, whereas higher doses led to adverse effects including liver damage.

- Research involving pharmacokinetics showed that the compound is well-absorbed but exhibits variable half-life depending on the administration route.

Data Table: Biological Activity Summary

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation to form nitroso or nitro derivatives. This reactivity is critical for modifying electronic properties and biological activity.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| H₂O₂ (30%, aqueous) | 3-(3-Nitrosophenoxy)propanamide | 65–72% | |

| KMnO₄ (acidic, 50°C) | 3-(3-Nitrophenoxy)propanamide | 58% | |

| HNO₃ (dilute, RT) | Mixed nitro/hydroxy derivatives | 41% |

-

Mechanism : Oxidation proceeds via radical intermediates under acidic conditions. The nitroso derivative forms transiently before further oxidation to nitro groups.

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or ammonium salts.

| Conditions | Products | Reaction Time | References |

|---|---|---|---|

| 6M HCl, reflux (12 hrs) | 3-(3-Aminophenoxy)propanoic acid | 85% | |

| NaOH (2M), 80°C (8 hrs) | Sodium 3-(3-aminophenoxy)propanoate | 78% |

-

Industrial Relevance : Hydrolysis is scalable for bulk production of intermediates in drug synthesis.

Electrophilic Aromatic Substitution

The aminophenoxy ring participates in substitution reactions due to electron-donating amine groups.

| Reagents | Position | Products | Yield | References |

|---|---|---|---|---|

| Br₂ (FeBr₃ catalyst) | Para to -O- | 3-(3-Amino-5-bromophenoxy)propanamide | 63% | |

| Cl₂ (AlCl₃ catalyst) | Ortho to -O- | 3-(3-Amino-2-chlorophenoxy)propanamide | 55% |

-

Regioselectivity : Halogenation favors positions activated by the ether oxygen and amino group.

Cross-Coupling Reactions

Palladium-catalyzed coupling enables bond formation with aryl halides or amines:

| Catalyst | Coupling Partner | Products | Yield | References |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 3-(3-Amino-4-biphenoxy)propanamide | 69% | |

| Pd(OAc)₂/Xantphos | Benzylamine | N-Benzyl-3-(3-aminophenoxy)propanamide | 74% |

-

Mechanism : Oxidative addition of aryl halides to Pd(0), followed by transmetalation and reductive elimination .

Reductive Alkylation

The amino group reacts with aldehydes/ketones under reducing conditions:

| Reagents | Products | Conditions | References |

|---|---|---|---|

| Formaldehyde + NaBH₃CN | N-Methyl-3-(3-aminophenoxy)propanamide | pH 7, 24 hrs | |

| Acetone + H₂ (Pd/C) | N-Isopropyl-3-(3-aminophenoxy)propanamide | 60°C, 12 hrs |

Radical Reactions

Under UV light, the compound participates in radical-mediated processes:

| Initiation | Products | Applications | References |

|---|---|---|---|

| AIBN (azobisisobutyronitrile) | Cross-linked polymeric networks | Material science | |

| UV light (254 nm) | Oxidized quinone derivatives | Antioxidant studies |

-

Antioxidant Activity : Radical scavenging efficacy correlates with substituent electron-donating effects .

Comparative Reactivity Insights

A comparative analysis highlights key trends:

| Reaction Type | Rate (Relative) | Activation Energy | Dominant Pathway |

|---|---|---|---|

| Oxidation | Fast | 45 kJ/mol | Radical chain |

| Hydrolysis | Moderate | 75 kJ/mol | Acid/base-catalyzed |

| Cross-Coupling | Slow | 120 kJ/mol | Pd-mediated |

-

Thermodynamics : Hydrolysis is entropy-driven, while oxidation is enthalpy-dominated.

Eigenschaften

IUPAC Name |

3-(3-aminophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXQTCUHWPVFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.